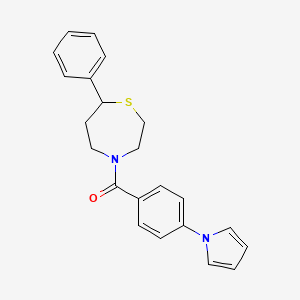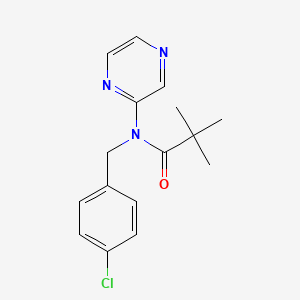
2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide, also known as CTI-01, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isoxazole derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Thiourea-acetamides, related to "2-((4-chlorobenzyl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide," serve as precursors for synthesizing various heterocyclic compounds through one-pot cascade reactions. These syntheses contribute to the development of compounds with potential pharmaceutical applications, highlighting the chemical's versatility and utility in organic synthesis (Schmeyers & Kaupp, 2002).
Corrosion Inhibition
Compounds derived from acetamide, isoxazolidine, and isoxazoline, structurally related to the chemical , have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, suggesting their potential in protecting metals from corrosion, which is crucial for industrial applications (Yıldırım & Cetin, 2008).
Antibacterial Activity
Derivatives of acetamides, including those structurally similar to "this compound," have been synthesized and found to exhibit significant antibacterial activity. This finding underscores the potential of these compounds in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Drug Discovery and Development
The structural motif present in "this compound" is explored in the discovery of clinical candidates for treating diseases involving overexpression of specific proteins. For instance, compounds with similar structures have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting their utility in treating conditions related to ACAT-1 overexpression (Shibuya et al., 2018).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-2-6-15(7-3-13)17-10-21-24-19(17)22-18(23)12-25-11-14-4-8-16(20)9-5-14/h2-10H,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGAQAKZAISOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)
![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2473902.png)
![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473910.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)